N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

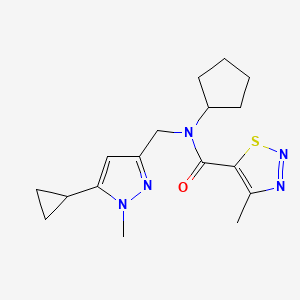

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a cyclopentyl group and a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl substituent.

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-11-16(24-20-18-11)17(23)22(14-5-3-4-6-14)10-13-9-15(12-7-8-12)21(2)19-13/h9,12,14H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUQVGBTGSJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural motifs, including a thiadiazole ring and a pyrazole moiety, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 430.6 g/mol. Its structure includes:

- Thiadiazole : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Pyrazole : A five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

- Cyclopentyl and Cyclopropyl Groups : These aliphatic groups enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. Detailed studies on binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action .

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

-

Antiviral Activity :

- The compound has been identified as a non-nucleoside reverse transcriptase (RT) inhibitor, demonstrating inhibitory activity against HIV-1 .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Analgesic and Antidepressant Activities :

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole and pyrazole derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles, including compounds similar to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may exert its anticancer effects by modulating specific biological targets such as enzymes or receptors involved in tumor growth. For instance, it has been observed to inhibit c-Met phosphorylation, which is crucial for cancer cell signaling pathways .

- In vitro Studies : In laboratory settings, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating effective growth inhibition .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In silico docking studies suggest that it may inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Thiadiazole Derivatives in Cancer Research

A study evaluated a series of thiadiazole derivatives for their anticancer activity against human breast carcinoma cell lines. Among these, certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 51am | MCF-7 | 18.17 |

| 51am | PC-3 | 22.12 |

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship of thiadiazoles revealed that modifications at specific positions of the thiadiazole ring significantly influenced biological activity. For instance, compounds with cyclopropyl substitutions demonstrated enhanced potency against c-Met mutants .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,2,3-thiadiazole moiety is a common feature in several analogs. For example:

- N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () replaces the cyclopentyl group with a cyclobutyl ring, likely altering steric bulk and lipophilicity.

- N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () introduces a thiophene-substituted pyrazole, enhancing aromatic interactions compared to the cyclopropyl-pyrazole in the target compound.

Key Structural Differences:

Physical Properties

Melting points (mp) and spectroscopic data for analogs provide benchmarks:

The target compound’s cyclopentyl and cyclopropyl groups may lower mp compared to aryl-substituted analogs due to reduced crystallinity.

Functional Group Impact on Properties

Cycloalkyl vs. Aryl Substituents

Thiadiazole vs. Pyrazole Cores

While the target compound uses a 1,2,3-thiadiazole, and highlight pyrazole-thiadiazole hybrids. The thiadiazole’s electron-deficient nature may improve electrophilic reactivity compared to pyrazole-centric analogs .

Crystallographic and Analytical Techniques

Structural elucidation of analogs relies on:

Q & A

Q. What are the key synthetic strategies for preparing N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Cyclocondensation : Formation of the thiadiazole core via reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

Alkylation : Introduction of the cyclopentyl and cyclopropyl groups using alkyl halides or Mitsunobu reactions .

Coupling Reactions : Amide bond formation between the thiadiazole-carboxylic acid and the pyrazole-methylamine derivative, often mediated by coupling agents like EDC/HOBt .

| Step | Key Conditions | Purpose |

|---|---|---|

| Cyclocondensation | Acidic pH, reflux in ethanol | Thiadiazole ring formation |

| Alkylation | K₂CO₃, DMF, 60–80°C | Introduction of cyclopropyl/cyclopentyl groups |

| Amide Coupling | EDC, HOBt, room temperature | Carboxamide bond formation |

Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the cyclopropyl group shows distinct multiplet splitting (~δ 1.0–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~445) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. The thiadiazole and pyrazole rings exhibit planar geometry with bond angles deviating <2° from ideal values .

| Technique | Key Insights | Challenges |

|---|---|---|

| NMR | Confirms functional groups and connectivity | Signal overlap in crowded regions |

| X-ray Crystallography | Definitive 3D structure | Requires high-quality single crystals |

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

Methodological Answer: Competing reactions (e.g., over-alkylation or hydrolysis) are mitigated by:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps like amide coupling to prevent racemization .

- Catalyst Selection : Transition metal catalysts (e.g., Pd(OAc)₂) for regioselective cyclopropane functionalization .

Example : In the alkylation step, maintaining pH >10 with K₂CO₃ suppresses thiadiazole ring opening .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., conformational flexibility in NMR vs. static X-ray structures):

Variable Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures .

DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate proposed conformers .

SHELXL Refinement : Use anisotropic displacement parameters to model disorder in crystallographic data .

Case Study : A cyclopropyl group may exhibit pseudo-symmetry in XRD, requiring TWINABS for twinned data correction .

Q. What strategies integrate computational and experimental approaches to study bioactivity?

Methodological Answer:

Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. The thiadiazole moiety shows affinity for ATP-binding pockets due to H-bonding with backbone amides .

MD Simulations : Assess binding stability (>50 ns trajectories) to prioritize synthesis targets .

In Vitro Validation : Use kinase inhibition assays (e.g., ADP-Glo™) to correlate docking scores with IC₅₀ values .

| Approach | Outcome | Limitations |

|---|---|---|

| Docking | Predict binding modes | Limited accuracy for flexible ligands |

| MD Simulations | Evaluate conformational stability | Computationally intensive |

Q. How is SHELXL employed to address crystallographic challenges (e.g., twinning)?

Methodological Answer: For problematic crystals:

Twinning Detection : Use PLATON to identify twin laws and refine with TWINABS .

Anisotropic Refinement : Model disorder with SHELXL’s PART instruction to assign partial occupancies .

Hydrogen Bonding Analysis : Compare geometric parameters (e.g., D–H···A angles) with similar thiadiazole derivatives to validate packing .

Example : Twinning in the cyclopentyl group was resolved with a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) and Rfactor <5% .

Q. What are the challenges in evaluating biological activity, and how are they addressed?

Methodological Answer:

Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in cellular assays .

Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

Target Selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Data Interpretation : Conflicting IC₅₀ values across assays may arise from assay-specific buffer conditions, requiring normalization to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.